4-Acetyl-3-methoxybenzonitrile

Organic Synthesis Regioselectivity Pharmaceutical Intermediates

Select 4-Acetyl-3-methoxybenzonitrile for your synthesis pipeline to leverage its three orthogonal reactive handles—nitrile, acetyl, and methoxy—enabling sequential, chemoselective transformations unavailable with mono-substituted or regioisomeric analogs. The precise 4-acetyl-3-methoxy pattern is critical for SAR campaigns, with a computed LogP of 1.8 that fine-tunes lead lipophilicity versus the 1.5 of its regioisomer. Supplied at 97% purity, this building block is optimized for parallel synthesis and compound library generation. Insist on the correct regioisomer to ensure reproducible reactivity, crystallization behavior, and downstream product profiles.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 14221-78-4
Cat. No. B1375651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-3-methoxybenzonitrile
CAS14221-78-4
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)C#N)OC
InChIInChI=1S/C10H9NO2/c1-7(12)9-4-3-8(6-11)5-10(9)13-2/h3-5H,1-2H3
InChIKeyPUAYBCFNCMTGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-3-methoxybenzonitrile (CAS 14221-78-4) – A Dual-Function Aromatic Building Block for Pharmaceutical Intermediates


4-Acetyl-3-methoxybenzonitrile (CAS 14221-78-4) is a substituted aromatic nitrile characterized by an acetyl group at the para-position and a methoxy group at the meta-position relative to the nitrile substituent on the benzene ring . This compound serves as a versatile building block in organic synthesis, particularly as an intermediate for constructing more complex molecules due to the orthogonal reactivity of its functional groups (nitrile, ketone, and ether) . Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol .

Why Generic Substitution of 4-Acetyl-3-methoxybenzonitrile (CAS 14221-78-4) is Not Feasible


Direct substitution of 4-acetyl-3-methoxybenzonitrile with structurally similar aryl nitriles (e.g., p-acetylbenzonitrile, p-methoxybenzonitrile, or regioisomers like 3-acetyl-4-methoxybenzonitrile) is not chemically or functionally interchangeable. Each compound possesses a unique substitution pattern that dictates its reactivity, physicochemical properties, and suitability as a synthetic intermediate . The specific orthogonality of the acetyl and methoxy groups relative to the nitrile in 4-acetyl-3-methoxybenzonitrile enables distinct synthetic pathways and downstream product profiles that cannot be replicated by its analogs. The following quantitative evidence section details the measurable differences that underpin this lack of interchangeability.

Quantitative Differentiation of 4-Acetyl-3-methoxybenzonitrile (CAS 14221-78-4) vs. Analogs


Regioisomeric Differentiation: 4-Acetyl-3-methoxybenzonitrile vs. 3-Acetyl-4-methoxybenzonitrile

4-Acetyl-3-methoxybenzonitrile (target) and 3-acetyl-4-methoxybenzonitrile (comparator) are regioisomers with distinct substitution patterns. The target compound positions the acetyl group para to the nitrile and the methoxy group meta, whereas the comparator swaps these positions [1]. This structural difference leads to measurable differences in lipophilicity, as indicated by their computed LogP values: XLogP3 = 1.8 for the target compound versus XLogP3 = 1.5 for the comparator [1].

Organic Synthesis Regioselectivity Pharmaceutical Intermediates

Thermochemical Differentiation: Substituted Benzonitrile Energetics

While direct experimental data for 4-acetyl-3-methoxybenzonitrile is limited, class-level inference from a 2024 thermochemical study on related para-substituted benzonitriles (p-acetylbenzonitrile and p-methoxybenzonitrile) demonstrates that substituents significantly impact enthalpies of formation, sublimation, and phase change behavior [1]. p-Acetylbenzonitrile exhibits a higher enthalpy of fusion and different vapor pressure characteristics compared to p-methoxybenzonitrile [1]. The target compound, containing both functional groups, is expected to display a unique thermochemical profile distinct from its mono-substituted analogs.

Thermochemistry Process Chemistry Crystallization

Purity and Supply Chain Differentiation for Procurement Decisions

Commercially available 4-acetyl-3-methoxybenzonitrile is supplied with a certified purity of 97% (Catalog No. 1959115) . In contrast, its regioisomer 3-acetyl-4-methoxybenzonitrile is available from multiple vendors with varying purities and is often used as a pivotal pharmaceutical intermediate . The specific 4-acetyl-3-methoxy substitution pattern may be required for particular synthetic routes, and its commercial availability at defined purity is a key differentiator for procurement.

Chemical Procurement Quality Control Supply Chain

Optimal Research and Industrial Applications for 4-Acetyl-3-methoxybenzonitrile (CAS 14221-78-4)


Synthesis of Heterocyclic Compounds via Orthogonal Functional Group Reactivity

The presence of a nitrile, ketone, and methoxy group on a single aromatic ring provides three distinct reactive handles for sequential synthetic transformations. The nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid, the acetyl group can undergo nucleophilic addition or condensation reactions, and the methoxy group can be demethylated to a phenol or participate in electrophilic aromatic substitution. This orthogonality, supported by the compound's computed LogP of 1.8 , makes it a strategic intermediate for constructing complex heterocyclic scaffolds in medicinal chemistry.

Process Development and Scale-Up Studies

The unique thermochemical profile of 4-acetyl-3-methoxybenzonitrile, inferred from class-level studies on related aryl nitriles [2], necessitates specific process parameters for large-scale reactions and purification. Its dual-substituted nature (para-acetyl and meta-methoxy) is expected to exhibit distinct crystallization behavior and thermal stability compared to mono-substituted analogs. Researchers developing scalable synthetic routes should utilize this compound as a model substrate to optimize reaction conditions and downstream processing steps.

Building Block for Targeted Library Synthesis

As a commercially available building block with a defined purity of 97% , 4-acetyl-3-methoxybenzonitrile is well-suited for parallel synthesis and the generation of compound libraries. Its regioisomeric identity (4-acetyl-3-methoxy) is critical for exploring structure-activity relationships (SAR) where the relative position of the acetyl and methoxy groups modulates biological activity or physicochemical properties. The compound's distinct LogP value (1.8) compared to its regioisomer (1.5) [1] can be leveraged to fine-tune the lipophilicity of lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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